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Introduction to Hydrophobic lon Pairing (HIP) with
Pamoate

Disodium pamoate monohydrate is a valuable counter-ion in Hydrophobic Ion Pairing (HIP), a
technique crucial for modifying the physicochemical properties of hydrophilic drug molecules. The primary
application, as demonstrated in recent research, is to enhance the drug loading capacity and enable the
sustained release of active pharmaceutical ingredients (APIs) from biodegradable polymeric microparticles,
such as those made from PLGA (poly (lactic-co-glycolic acid)) [1]. This is particularly beneficial for
developing long-acting injectable (LAI) formulations, which improve patient adherence by reducing dosing

frequency.

The pamoate ion functions by forming a poorly water-soluble, stoichiometric complex with protonated basic
drug molecules. This complexation reduces the inherent hydrophilicity of drug salts, facilitating their more
efficient encapsulation into hydrophobic polymer matrices and preventing the rapid initial "burst release"

often seen with highly soluble drugs [1].

Key Applications and Supporting Data
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The following table summarizes two specific, research-grade applications of disodium pamoate

monohydrate complexation for formulating long-acting injectables:
Table 1: Documented Applications of Disodium Pamoate Monohydrate Complexation

| Drug Compound | Therapeutic Area | Formulation Objective | Key Outcome | Source | | :--- | :--- | :--- |
:--- | :=-- | | Nor-LAAM (Nor-Levo-a-acetylmethadol) | Opioid Use Disorder (OUD) | Develop sustained-
release PLGA microparticles via HIP to reduce dosing frequency and improve efficacy. | Achieved a high
drug loading of 11 wt.% and sustained release for over 4 weeks in vitro. A single subcutaneous injection
provided detectable plasma levels for at least 15 days in a rabbit model [1]. | | Olanzapine | Atypical
Antipsychotic (e.g., Schizophrenia) | Form a stable salt, olanzapine pamoate monohydrate, for long-acting
depot injection. | Created a crystalline salt with defined particle size (dv50 = 7.4 pum). The formulation
provided sustained release from a subcutaneous or intramuscular depot, though it could elicit a foreign body

response at the injection site [2]. |

Experimental Protocol: HIP Complex Preparation and
Microparticle Formulation

This section provides a detailed methodology for forming the nor-LAAM pamoate complex and

encapsulating it into PLGA microparticles, adapted from the literature [1].

Materials

¢ API: Nor-LAAM Hydrochloride (nor-LAAM.HCI) or other basic drug salt.

e Counter-ion: Disodium pamoate monohydrate.

e Polymers: PLGA (e.g., 50:50 LA:GA, acid terminated, 7-54 kDa).

¢ Solvents: Dichloromethane (DCM), Deionized Water, Dimethylformamide (DMF).

e Excipients: Poly (vinyl alcohol) (PVA, MW 30,000-70,000, 87-90% hydrolyzed).

e Equipment: High Shear Homogenizer, Magnetic Stirrer, Centrifuge, Freeze Dryer (Lyophilizer).

Step-by-Step Procedure

Step 1: Formation of Nor-LAAM Pamoate HIP Complex
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e Prepare Solutions: Separately dissolve nor-LAAM.HCI and disodium pamoate monohydrate in
deionized water.

¢ |nitiate Complexation: Under continuous stirring (approx. 300 rpm), add the disodium pamoate
solution dropwise to the nor-LAAM solution.

¢ Collect Precipitate: Observe the formation of a precipitate, confirming complex formation. Centrifuge
the suspension at 3000 rpm for 15 minutes to isolate the solid complex.

e Dry the Complex: Carefully collect the precipitate and freeze-dry it to obtain a dry powder for
subsequent use [1].

Step 2: Preparation of PLGA Microparticles using Emulsion-Solvent Evaporation

¢ Dissolve Components: Dissolve the dried nor-LAAM pamoate HIP complex and PLGA polymer in
dichloromethane (DCM).

e Form Primary Emulsion: Pour the organic solution into 40 mL of a 1% (w/v) aqueous PVA solution.
Homogenize the mixture at 7000 rpm for 2 minutes using a high-shear mixer to form an oil-in-water
(O/W) emulsion.

e Harden Microparticles: Transfer the emulsion to 60 mL of a 0.3% (w/v) PVA solution under
continuous stirring at 700 rpm. Stir for 2 hours to allow the DCM to evaporate partially.

* Remove Residual Solvent: Transfer the mixture to a vacuum chamber and stir at 300 rpm for
several hours to remove any residual DCM.

¢ Collect and Wash: Filter the solidified microparticles through a 40-um cell strainer. Wash with
deionized water 3 times, collecting the particles by centrifugation at 500 rpm for 10 minutes between
washes.

¢ Final Product: Resuspend the final microparticle product in ultrapure water for immediate use or
lyophilize for storage [1].

Workflow Visualization

The diagram below illustrates the key stages of the hydrophobic ion pairing and microparticle formulation

process.
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Diagram 1: HIP Complexation and Microparticle Formulation Workflow.

Characterization and Analytical Methods

Comprehensive characterization is essential to confirm the success of complexation and the quality of the

final formulation. Key methods and typical results are summarized below.

Table 2: Characterization Methods for Pamoate Complexes and Formulations

Analyte Characterization Method Key Parameters & Expected Outcomes
HIP Complex Powder X-ray Diffraction Determine crystallinity and phase identity of the
(PXRD) formed salt [2].

Fourier-Transform Infrared
Spectroscopy (FTIR)

Thermal Analysis
(DSCITGA)

Microparticles Laser Light Scattering

Identify functional groups and confirm salt
formation via shifts in characteristic bands [2].

Determine melting point, dehydration events, and
thermal stability [2].

Measure average patrticle size (e.g., 19 um) and
size distribution (e.g., dv10, dv50, dv90) [1] [2].
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Analyte Characterization Method Key Parameters & Expected Outcomes
Scanning Electron Assess surface morphology (e.g., spherical,
Microscopy (SEM) smooth, porous) and confirm absence of drug

crystals [1].

In Vitro Release Testing Quantify drug release over time in physiological
buffer (e.g., sustained release over 4 weeks with
minimal burst) [1].

Drug Loading & Determine actual drug content in MPs (e.g., 11
Encapsulation Efficiency wt.%) via solvent extraction and HPLC analysis
[1].
Biological Pharmacokinetic (PK) Measure drug concentration in plasma over time in
Performance Study animal models (e.g., rabbit, rat) to determine half-

life and bioavailability [1].

Therapeutic Efficacy Evaluate reduction in disease symptoms (e.g.,
Model reduction in fentanyl choice in addicted rat models)

[1].

Critical Factors for Successful Formulation

The diagram below outlines the logical relationship between key formulation variables, the critical quality
attributes (CQAs) of the intermediate complex, and the resulting performance of the final microparticle

product.
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Diagram 2: Logic Model of Formulation Factors and Outcomes.
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While pamoate salts are pharmaceutically accepted, the resulting long-acting depot formulations can elicit a

local tissue response, which is common to many implanted materials.

¢ Injection Site Reactions (ISRs): Subcutaneous or intramuscular injection can lead to a foreign

body reaction (FBR), characterized by the infiltration of immune cells and elevated levels of
cytokines like IL-1[3, IL-6, and TNFa at the injection site. The intensity of this response can vary
depending on the specific drug compound and the physical properties of the depot [2].

¢ Clinical Monitoring: It is important to note that other drugs using the pamoate salt, such as
hydroxyzine pamoate, carry warnings about QT prolongation and the risk of Torsade de Pointes in
patients with specific risk factors [3]. A comprehensive toxicological evaluation is necessary for any

new chemical entity.
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Conclusion

Disodium pamoate monohydrate is a highly effective counter-ion for forming hydrophobic complexes with
basic drugs. The well-defined HIP and microparticle formulation protocol enables the development of robust,
long-acting injectable formulations with high drug loading and sustained release profiles. This approach
holds significant promise for improving treatment paradigms in chronic conditions such as substance use
disorder and psychiatric illnesses, primarily by enhancing patient adherence through reduced dosing

frequency.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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